1,3,7-Trimethoxyxanthone

描述

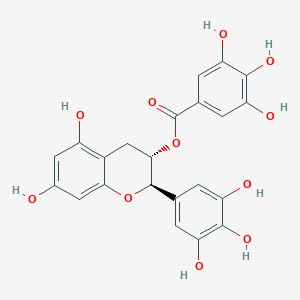

1,3,7-Trimethoxyxanthone (TMX) is a polyphenolic compound found in various plant species, including the bark of the Chinese magnolia tree (Magnolia officinalis). It has been studied for its antioxidant, anti-inflammatory, and anti-microbial properties. It is also known as a naturally occurring compound found in a variety of plant species and is an integral component of beverages like tea, coffee, and energy drinks .

Synthesis Analysis

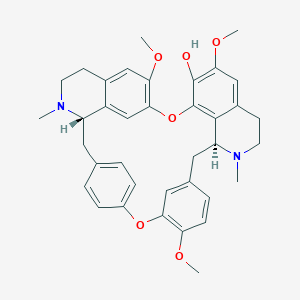

The biosynthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone. This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .Molecular Structure Analysis

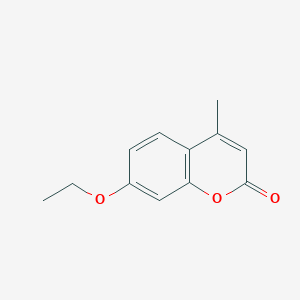

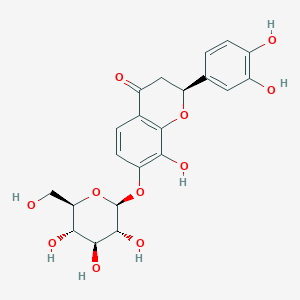

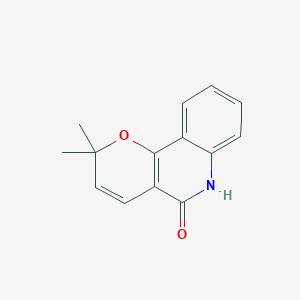

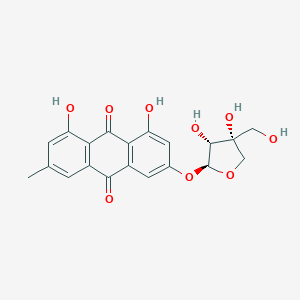

The molecular structure of 1,3,7-Trimethoxyxanthone is similar to that of caffeine, which is also known as 1,3,7-Trimethylxanthine . The chemical formula of xanthone is C13H8O2. Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .科研应用

Vasorelaxant Effects : A study by Wang et al. (2007) explored the vasorelaxant effects of 1-hydroxy-2, 3, 5-trimethoxyxanthone, isolated from Halenia elliptica. It demonstrated endothelium-dependent and -independent mechanisms involving nitric oxide and inhibition of Ca(2+) influx through L-type voltage-operated Ca(2+) channels.

Antioxidant and Vasodilatation Activities : Lin et al. (2005) investigated xanthones from Polygala caudata, which showed antioxidation activity and vasodilatation effects in vitro. Their study indicates that certain xanthones can scavenge reactive oxygen species and relax artery rings in a dose-dependent manner (Lin et al., 2005).

Metabolic Pathway Analysis : Feng et al. (2011) conducted a metabolism study of biologically active xanthones from Halenia elliptica in rat liver microsomes. They utilized high-performance liquid chromatography and mass spectrometry to identify metabolites, enhancing understanding of xanthone metabolism (Feng et al., 2011).

Cytochrome P450 Metabolism : Another study by Feng et al. (2014) identified the cytochrome P450 isoforms responsible for metabolizing 1-hydroxyl-2,3,5-trimethoxyxanthone from Halenia elliptica. This research is crucial for understanding drug interactions and metabolic pathways (Feng et al., 2014).

Anti-Proliferative and Apoptotic Effects : Ding et al. (2009) found that 1-hydroxy-3,7,8-trimethoxyxanthone from Gentianopsis paludosa induced anti-proliferation and apoptosis in human leukemia cells. It suggests potential therapeutic applications in cancer treatment (Ding et al., 2009).

Anti-Tumor Activity : Zuo et al. (2014) isolated various xanthones from Securidaca inappendiculata, showing significant anti-tumor activity in vitro. This indicates the potential of xanthones as anti-cancer agents (Zuo et al., 2014).

未来方向

Xanthones have been studied for more than five decades and are known to possess diverse structures, functions, and biochemical activities. The word “xanthone” originated from the Greek word “xanthos,” meaning yellow. Xanthones are a class of plant phenolic compound with C6-C1-C6 carbon skeletal structure . In the future, the information collected here will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology application .

性质

IUPAC Name |

1,3,7-trimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-18-9-4-5-12-11(6-9)16(17)15-13(20-3)7-10(19-2)8-14(15)21-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMBDZBXWPOBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190713 | |

| Record name | Xanthen-9-one, 1,3,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,7-Trimethoxyxanthone | |

CAS RN |

3722-54-1 | |

| Record name | 1,3,7-Trimethoxyxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthen-9-one, 1,3,7-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-TRIMETHOXYXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2SCW976EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)